Emimycin riboside

CAS No.:

Cat. No.: VC1649578

Molecular Formula: C9H12N2O6

Molecular Weight: 244.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H12N2O6 |

|---|---|

| Molecular Weight | 244.2 g/mol |

| IUPAC Name | 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxidopyrazin-4-ium-2-one |

| Standard InChI | InChI=1S/C9H12N2O6/c12-4-5-7(14)8(15)9(17-5)11-2-1-10(16)3-6(11)13/h1-3,5,7-9,12,14-15H,4H2/t5-,7-,8-,9-/m1/s1 |

| Standard InChI Key | RXZPAINEZWIFJD-ZOQUXTDFSA-N |

| Isomeric SMILES | C1=C[N+](=CC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)[O-] |

| Canonical SMILES | C1=C[N+](=CC(=O)N1C2C(C(C(O2)CO)O)O)[O-] |

Introduction

Chemical Structure and Properties

Chemical Identification

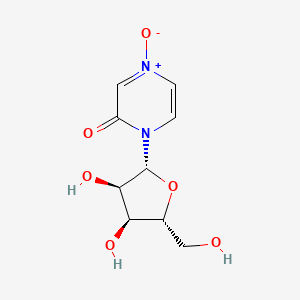

Emimycin riboside, also known by its systematic name 1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxidopyrazin-4-ium-2-one, is identifiable by its unique chemical properties and structure. The compound has a CAS registry number of 34597-52-9 and represents the ribosylated form of emimycin . While emimycin itself has the molecular formula C₄H₄N₂O₂ with a molecular weight of 112.09 g/mol, emimycin riboside incorporates a ribose moiety, significantly altering its chemical profile and biological activity.

Structural Features

Emimycin riboside incorporates two primary structural components: a pyrazine core that contains carbonyl and amino groups as substituents, and a ribose sugar moiety. The parent compound, emimycin, features a pyrazine core that is crucial for its interaction with biological targets. The addition of the ribose component creates a nucleoside analog structure that resembles natural nucleosides, which is essential for its biological function and potential therapeutic applications.

The compound's structure can be described as:

-

A pyrazine-based heterocyclic system with an N-oxide functional group

-

A 4-oxide and 2-one configuration on the pyrazine ring

-

A ribose sugar attached at the N1 position of the pyrazine ring

-

Multiple hydroxyl groups on the ribose moiety that contribute to its solubility profile and hydrogen bonding capabilities

Physical and Chemical Properties

Based on its structural features, emimycin riboside possesses several important physical and chemical properties:

| Property | Description |

|---|---|

| Molecular Formula | C₉H₁₂N₂O₆ (for the riboside form) |

| Molecular Weight | Approximately 244.20 g/mol |

| Physical State | Solid at room temperature |

| Solubility | Soluble in water due to multiple hydroxyl groups on the ribose moiety |

| Chemical Reactivity | Contains reactive N-oxide functionality that can participate in various biochemical reactions |

| IUPAC Name | 1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxidopyrazin-4-ium-2-one |

| Chemical Family | Pyrazine nucleoside derivatives |

Synthesis and Production

Enzymatic Approaches

Enzymatic synthesis provides an alternative approach for producing nucleoside derivatives like emimycin riboside. These methods typically involve nucleoside phosphorylases and kinases to catalyze the attachment of the base to the sugar moiety.

Multiple enzymatic systems have been developed for nucleoside synthesis that might be adaptable to emimycin riboside production:

-

Purine-nucleoside phosphorylase (PNP) and nicotinamide riboside kinase (NRK) systems

-

Nucleoside phosphorylases combined with polyphosphate kinase for ATP recycling

-

Multienzyme cascade systems incorporating pentose phosphate pathway enzymes

These enzymatic approaches offer potential advantages in terms of stereoselectivity and environmentally friendly reaction conditions compared to chemical synthesis methods.

Biological Activity and Mechanisms

Interaction with Biological Targets

Emimycin riboside appears to function as a substrate for specific enzymes in certain organisms, particularly parasitic protozoa such as Toxoplasma gondii. The parent compound, emimycin, acts as a substrate that gets converted into riboside derivatives that subsequently inhibit RNA synthesis. This mechanism suggests that emimycin riboside could interfere with nucleic acid metabolism in target organisms.

The structural similarity of emimycin riboside to natural nucleosides likely enables it to interact with enzymes involved in nucleic acid synthesis and metabolism. These interactions potentially allow it to function as a metabolic inhibitor by competing with natural substrates or incorporating into nascent nucleic acid chains, disrupting their proper function.

Antimicrobial Properties

The parent compound emimycin has been studied for its potential therapeutic applications, particularly against protozoan parasites. The riboside form likely enhances cellular uptake and target specificity due to the presence of the ribose moiety, which can be recognized by nucleoside transporters and metabolizing enzymes.

The potential antimicrobial mechanism appears to involve:

-

Cellular uptake via nucleoside transporters

-

Enzymatic conversion to active metabolites

-

Inhibition of RNA synthesis in the target organism

-

Disruption of normal cellular functions leading to growth inhibition or cell death

This mechanism parallels other nucleoside antibiotics that target nucleic acid synthesis as their primary mode of action.

| Therapeutic Area | Potential Application |

|---|---|

| Antiparasitic | Treatment of Toxoplasma gondii infections and possibly other protozoan parasites |

| Antimicrobial | Novel antibiotic for drug-resistant bacterial infections |

| Antiviral | Potential inhibitor of viral RNA synthesis |

| Research Tool | Investigation of RNA synthesis mechanisms |

While current research has focused on antiparasitic applications, the compound's mechanism suggests broader potential applications that warrant further investigation.

Structural Comparison with Related Compounds

Emimycin riboside shares structural similarities with other nucleoside compounds, particularly pyrazine-containing nucleosides. One related compound is 1,2-dihydro-1-(2-deoxy-β-D-erythropentofuranosyl)-2-oxopyrazine 4-oxide, which has been characterized as a potent analog of deoxyuridine . This structural similarity suggests potential for similar biological activities and mechanisms.

The comparison with natural nucleosides is particularly relevant as emimycin riboside can be viewed as a modified nucleoside with the typical nitrogenous base replaced by a pyrazine N-oxide structure. This modification likely contributes to its unique biological properties while maintaining the ability to interact with nucleoside-processing enzymes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume